![molecular formula C16H15N3O4S2 B2612048 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(4-sulfamoylphenyl)acetamide CAS No. 101285-42-1](/img/structure/B2612048.png)
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(4-sulfamoylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Theoretical Investigation and Antimalarial Activity
A theoretical investigation into the reactivity of N-(phenylsulfonyl)acetamide derivatives, including compounds similar to 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(4-sulfamoylphenyl)acetamide, has shown potential antimalarial activity. These compounds were analyzed for their in vitro antimalarial properties, demonstrating IC50 values of <30µM, indicating strong antimalarial potential. The study emphasizes the importance of the sulfonamide group and its derivatives in developing new antimalarial agents. The theoretical calculations and molecular docking studies further support the efficacy of these compounds against malaria, highlighting their potential in drug development for COVID-19 and other diseases (Fahim & Ismael, 2021).
Antifungal and Antitumor Activities
Research has also been conducted on the synthesis of N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide compounds for their antifungal activity against pathogens such as Tricophyton rubrum and Epidermophyton floccosum. Some of these compounds showed appreciable antifungal activity in primary screenings, suggesting their potential as antifungal agents (Gupta & Wagh, 2006). Additionally, derivatives of 2-(4-aminophenyl)benzothiazole, structurally related to the target compound, have been explored for their antitumor activity. These compounds were evaluated in vitro against human tumor cell lines, indicating considerable anticancer activity, thus demonstrating the therapeutic potential of benzothiazole derivatives in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).
Cytotoxic Activity
The cytotoxic activity of novel sulfonamide derivatives, including those with structures akin to 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(4-sulfamoylphenyl)acetamide, has been studied. Compounds synthesized from 2-chloro-N-(4-sulfamoylphenyl)acetamides were tested against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. Among these, certain derivatives displayed potent cytotoxic activity, highlighting the potential of these compounds in developing cancer therapeutics (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Synthesis and Antimicrobial Activities
Another study focused on the synthesis of new 1,4-benzothiazine derivatives, demonstrating their efficacy in antimicrobial activities. These compounds, including 2-(3-oxo-1,4-benzothiazin-2-yl)acetamide derivatives, were evaluated against various bacterial strains, showing promising results. The research indicates the potential of benzothiazine derivatives in combating microbial infections, further emphasizing the versatility of these compounds in medical research (Dabholkar & Gavande, 2016).
Eigenschaften
IUPAC Name |
2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-(4-sulfamoylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S2/c17-25(22,23)11-7-5-10(6-8-11)18-15(20)9-14-16(21)19-12-3-1-2-4-13(12)24-14/h1-8,14H,9H2,(H,18,20)(H,19,21)(H2,17,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNQRSVWLPPAIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(4-sulfamoylphenyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.